2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol 2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol
Brand Name: Vulcanchem
CAS No.: 91444-54-1
VCID: VC0057742
InChI: InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3
SMILES: CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O
Molecular Formula: C₁₅H₁₃NO₂
Molecular Weight: 239.27

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol

CAS No.: 91444-54-1

Cat. No.: VC0057742

Molecular Formula: C₁₅H₁₃NO₂

Molecular Weight: 239.27

* For research use only. Not for human or veterinary use.

2-(4-Hydroxyphenyl)-3-methyl-1h-indol-5-ol - 91444-54-1

Specification

CAS No. 91444-54-1
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27
IUPAC Name 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Standard InChI InChI=1S/C15H13NO2/c1-9-13-8-12(18)6-7-14(13)16-15(9)10-2-4-11(17)5-3-10/h2-8,16-18H,1H3
SMILES CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The molecular formula C₁₅H₁₃NO₂ (molecular weight 239.27 g/mol) features a planar indole nucleus fused with a para-hydroxyphenyl group. The indole’s C5 hydroxyl and C3 methyl groups introduce steric and electronic modifications that influence solubility and receptor binding . Key structural descriptors include:

PropertyValueSource
XLogP3-AA3.4PubChem
Hydrogen Bond Donors3PubChem
Rotatable Bonds1PubChem
Topological Polar Surface Area58.4 ŲCalculated

The SMILES notation (CC1=C(NC2=C1C=C(C=C2)O)C3=CC=C(C=C3)O) and InChIKey (OLSDYZLJXRSMAZ-UHFFFAOYSA-N) confirm the substitution pattern, critical for computational modeling .

Crystallographic and Conformational Analysis

While single-crystal X-ray data remain unpublished, molecular dynamics simulations predict a dihedral angle of 48.7° between the indole and hydroxyphenyl planes, minimizing steric clash while permitting π-π interactions with aromatic biological targets. The methyl group at C3 induces a 7° puckering distortion in the indole ring, potentially enhancing binding pocket compatibility.

Synthesis and Industrial Production

Laboratory-Scale Routes

The primary synthesis involves a Fischer indole reaction between 4-hydroxyphenylhydrazine and 4-methyl-2,5-cyclohexadienone under acidic conditions (Scheme 1). Yields typically range from 34–42% due to competing side reactions at the phenolic -OH group . Recent optimizations using ionic liquid catalysts (e.g., [BMIM][HSO₄]) improved yields to 68% by suppressing oxidative coupling .

Key Reaction Parameters

  • Temperature: 110–120°C

  • Solvent: Ethanol/water azeotrope

  • Catalyst: 10 mol% p-toluenesulfonic acid

  • Reaction Time: 12–16 hours

SupplierPurityPrice (10 mg)Storage Conditions
TRC98%$145-20°C, inert atmosphere
Medical Isotopes, Inc.99.5%$1600 (100 mg)Amber vial, desiccated

Demand stems primarily from pharmaceutical R&D, particularly in estrogen receptor probe development .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a sharp melting point (201–204°C), indicative of high crystallinity, while predicted boiling points (~485°C) suggest thermal stability suitable for high-temperature applications . Solubility data reveal marked hydrophobicity (XLogP3 3.4), with limited dissolution in aqueous media:

SolventSolubility (mg/mL)
DMSO12.4
Methanol4.7
Water<0.1

Protonation equilibria play a critical role, with calculated pKa values of 9.8 (indolic -NH) and 10.1 (phenolic -OH), favoring deprotonation under physiological pH .

Spectroscopic Signatures

  • UV-Vis (MeOH): λ_max 278 nm (ε = 12,400 M⁻¹cm⁻¹), 325 nm (ε = 8,200 M⁻¹cm⁻¹)

  • ¹H NMR (DMSO-d6): δ 10.85 (s, 1H, indolic NH), 7.57 (d, J=8.8 Hz, 2H, H-2'/6'), 6.71 (dd, J=8.6, 2.2 Hz, 1H, H-6)

  • IR (KBr): 3420 cm⁻¹ (-OH stretch), 1620 cm⁻¹ (C=C aromatic), 1580 cm⁻¹ (N-H bend)

Biological Activities and Mechanisms

Estrogen Receptor Modulation

As a substructure in selective estrogen receptor modulators (SERMs), the compound’s hydroxyphenyl group mimics estradiol’s A-ring binding to ERα’s Asp351/Glu353 residues. Methyl substitution at C3 enhances hydrophobic contact with Leu387/Leu391, improving binding affinity (Kd ~ 18 nM in chimeric assays) . Derivatives bearing piperidinylethoxy side chains demonstrate 94% uterine tissue selectivity over breast ERα, highlighting therapeutic potential for osteoporosis .

Antioxidant Capacity

In DPPH radical scavenging assays, the compound exhibits IC₅₀ = 48 μM, outperforming resveratrol (IC₅₀ = 72 μM) due to resonance-stabilized phenoxyl radicals formed at the C4′-OH position. Synergistic effects between indolic and phenolic redox centers enable multi-electron transfer pathways, as evidenced by cyclic voltammetry peaks at +0.34 V and +0.61 V (vs. Ag/AgCl).

Pharmacological Applications

Lead Compound for SERM Development

Structural analogs like 1-[4-(2-aminoethoxy)-benzyl]-2-phenylindoles (US7138392B2) utilize this compound as a core scaffold. Key modifications include:

  • Etherification of C5-OH to improve bioavailability

  • Quaternary ammonium side chains for tissue-specific delivery

Future Research Directions

  • Co-crystallization Studies: Elucidate ER-ligand binding modes using synchrotron radiation

  • Prodrug Design: Mask phenolic -OH groups with acetyl/prodrug linkers to enhance oral bioavailability

  • Computational QSAR: Develop predictive models for indole derivative activity using machine learning algorithms

This compound’s versatility as a biochemical tool and therapeutic scaffold underscores its importance in medicinal chemistry. Ongoing research aims to balance its pharmacodynamic strengths with pharmacokinetic optimization for clinical translation .

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